Benzenesulfonic acid, dodecyldimethyl-, sodium salt

Description

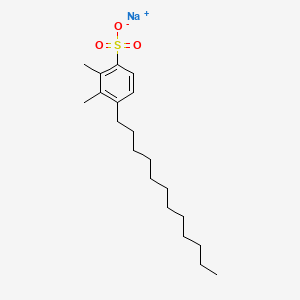

Chemical Identity: Benzenesulfonic acid, dodecyldimethyl-, sodium salt (CAS 28519-02-0), also termed disodium dodecyldiphenyl ether disulfonate, is an anionic surfactant with a dodecyl (C12) hydrophobic chain and dual sulfonate groups attached to a benzene ring. Its structure includes a sulfophenoxy linkage, enhancing solubility and surfactant efficiency .

Properties

CAS No. |

63428-97-7 |

|---|---|

Molecular Formula |

C20H33NaO3S |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

sodium;4-dodecyl-2,3-dimethylbenzenesulfonate |

InChI |

InChI=1S/C20H34O3S.Na/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-16-20(24(21,22)23)18(3)17(19)2;/h15-16H,4-14H2,1-3H3,(H,21,22,23);/q;+1/p-1 |

InChI Key |

TZGWRTOSBWDHPO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, dodecyldimethyl-, sodium salt is typically synthesized through the sulfonation of dodecylbenzene. The process involves the reaction of dodecylbenzene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous sulfonation of dodecylbenzene using sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Desulfonation at Elevated Temperatures

Heating the compound above 220°C induces desulfonation, cleaving the sulfonate group to regenerate the parent hydrocarbon and sulfuric acid :

The dimethyl substituent stabilizes the intermediate σ-complex, slightly lowering the desulfonation temperature compared to linear analogs .

Salt Metathesis with Divalent Cations

The sodium ion undergoes exchange with divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous solutions :

Applications:

Hydrolysis Under Acidic Conditions

In strongly acidic media, the sulfonate group is protonated, forming the free sulfonic acid :

Conditions:

-

pH < 2

-

Temperature: Ambient

Derivatization to Sulfonamides and Sulfonyl Chlorides

The sulfonate group can be converted into reactive intermediates:

a. Sulfonyl Chloride Formation

Treatment with phosphorus pentachloride (PCl₅) yields the sulfonyl chloride :

b. Sulfonamide Synthesis

Reaction with amines produces sulfonamides :

Environmental Degradation Pathways

The compound undergoes biodegradation via ω-oxidation of the alkyl chain, followed by cleavage of the sulfonate group :

| Step | Reaction | Enzyme Involved |

|---|---|---|

| ω-Oxidation | Terminal methyl group → carboxylic acid | Cytochrome P450 |

| Desulfonation | Sulfonate → sulfate + hydrocarbon | Sulfonatase |

Scientific Research Applications

Benzenesulfonic acid, dodecyldimethyl-, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of benzenesulfonic acid, dodecyldimethyl-, sodium salt is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of liquids. This is achieved through the alignment of the hydrophobic dodecyl chain with non-polar substances and the hydrophilic sulfonate group with water, facilitating the emulsification and solubilization of oils and fats .

Comparison with Similar Compounds

Alkyl Chain Length Variation: C12 vs. C14 Derivatives

Key Insight : Longer alkyl chains (e.g., C14) enhance hydrophobicity, improving surface activity but reducing solubility. Branching in C12 derivatives improves biodegradability compared to linear analogs .

Linear vs. Branched Alkyl Derivatives

| Property | Dodecyldimethyl (Branched) | Linear Alkyl Benzenesulfonate |

|---|---|---|

| Biodegradability | Higher | Lower |

| Toxicity (LC50, Fish) | >450 mg/L (96-hour) | 1.04 mg/L (96-hour) |

| Foaming Stability | Moderate | High |

Key Insight : Branched derivatives exhibit lower aquatic toxicity and better environmental profiles, while linear analogs provide stronger foaming but persist longer in ecosystems .

Functional Group Variations: Sulfophenoxy vs. Hydrotropic Sulfonates

Key Insight : Hydrotropes like xylenesulfonates enhance solubility of insoluble substances, whereas benzenesulfonates primarily act as surfactants .

Pharmaceutical Benzenesulfonate Salts

Key Insight : Pharmaceutical benzenesulfonates prioritize crystallinity and purity for drug stability, unlike industrial surfactants focused on cost and performance .

Market and Industrial Relevance

Q & A

Q. What innovations address its detection limits in trace environmental analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.